molecular formula C12H13NO B14839810 4-Cyclopropoxy-3-ethylbenzonitrile

4-Cyclopropoxy-3-ethylbenzonitrile

Cat. No.: B14839810
M. Wt: 187.24 g/mol
InChI Key: YXEDOTRPVDUIGB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-ethylbenzonitrile is an organic compound with the molecular formula C12H13NO and a molar mass of 187.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzonitrile core. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-ethylbenzonitrile typically involves the reaction of 4-ethylbenzonitrile with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating the reactants to a specific temperature to ensure complete reaction .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-ethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropoxy-3-ethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-ethylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-3-ethylbenzonitrile is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethylbenzonitrile

InChI

InChI=1S/C12H13NO/c1-2-10-7-9(8-13)3-6-12(10)14-11-4-5-11/h3,6-7,11H,2,4-5H2,1H3

InChI Key

YXEDOTRPVDUIGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)OC2CC2

Origin of Product

United States

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